Regioselective Utility in Cross-Coupling: 6-Bromo vs. 5-Bromo Isomer
The 6-bromo substitution is essential for accessing specific tricyclic sulfone scaffolds that are active as RORγ modulators, a class of anti-inflammatory agents. The use of the 5-bromo regioisomer (5-bromobenzofuran-3(2H)-one, CAS: 54450-20-3) in the same synthetic sequence would lead to a different tricyclic core with altered binding properties [1] .
| Evidence Dimension | Regioselectivity for RORγ modulator synthesis |
|---|---|
| Target Compound Data | Exclusive utility as a reactant for 6-substituted tricyclic sulfone RORγ modulators |
| Comparator Or Baseline | 5-Bromobenzofuran-3(2H)-one (CAS: 54450-20-3) leads to 5-substituted tricyclic sulfones with unreported RORγ activity |
| Quantified Difference | Synthetic access to a validated, patent-protected scaffold (US10273259B2) vs. an unreported scaffold |
| Conditions | Synthesis of tricyclic sulfones as RORγ modulators |
Why This Matters
Procurement of the 6-bromo regioisomer is mandatory for synthesizing specific, patent-backed RORγ modulators; the 5-bromo analog is not a viable substitute.
- [1] Google Patents. US10273259B2 - Tricyclic sulfones as RORγ modulators. 2019-04-30. View Source
